molecular formula C7H7ClO5S B2577081 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid CAS No. 1016689-45-4

4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid

Cat. No.: B2577081
CAS No.: 1016689-45-4
M. Wt: 238.64
InChI Key: HQGKSNBJJARVOL-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid (CAS: 1016689-45-4) is a furan-based derivative featuring a chlorosulfonyl (-SO₂Cl) group and two methyl substituents on the heterocyclic ring. This compound is characterized by its reactive chlorosulfonyl moiety, which renders it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical research. Supplied by specialized manufacturers like Yangxin Pharmaceutical (Hubei, China), it is utilized as a reference standard and custom synthesis product, ensuring quality and reproducibility in drug development pipelines .

The furan core provides an electron-rich aromatic system, while the chlorosulfonyl group enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions. Its applications span the synthesis of sulfonamide derivatives, polymer precursors, and bioactive molecules requiring sulfonyl-linked functionalities.

Properties

IUPAC Name

4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKSNBJJARVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid typically involves the chlorosulfonation of a precursor furan compound. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common reagents used in this process include chlorosulfonic acid and sulfur trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, where the precursor furan compound is reacted with chlorosulfonic acid in the presence of a catalyst. The reaction is typically conducted in a reactor equipped with temperature control to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO2_2Cl) group undergoes nucleophilic substitution with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, or sulfonyl thioethers.

ReactantConditionsProductYieldReference
Ammonia (NH3_3)THF, 0°C, 2 hrs4-Sulfamoyl-2,5-dimethylfuran-3-carboxylic acid85%
Methanol (CH3_3OH)Reflux, 6 hrsMethyl sulfonate derivative72%
Aniline (C6_6H5_5NH2_2)DCM, RT, 12 hrsN-Phenylsulfonamide analog68%

Mechanistic Insight : The reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) expulsion of the chloride ion. The electron-withdrawing effect of the adjacent carboxylic acid enhances the electrophilicity of the sulfur center .

Hydrolysis of the Chlorosulfonyl Group

Controlled hydrolysis converts the chlorosulfonyl group to a sulfonic acid (-SO3_3H) under aqueous basic or acidic conditions.

ConditionsProductSelectivityReference
1M NaOH, 60°C, 4 hrs4-Sulfo-2,5-dimethylfuran-3-carboxylic acid>90%
H2_2O, HCl (pH 2), 25°C, 24 hrsSame as above78%

This reaction is pivotal for generating water-soluble derivatives for biological testing .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions, forming CO2_2 and yielding a simpler furan derivative.

ConditionsProductNotesReference
CuO, Quinoline, 200°C4-(Chlorosulfonyl)-2,5-dimethylfuranRequires anhydrous conditions
Ag2_2O, DMF, 120°CSame as above65% yield

Application : Decarboxylation simplifies the molecule for further functionalization of the furan ring.

Electrophilic Aromatic Substitution on the Furan Ring

Despite the electron-withdrawing substituents, the

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds derived from 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid. For instance, derivatives of this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains can significantly enhance antibacterial potency .

Antileishmanial Activity
This compound has also been investigated for its antileishmanial properties. Research demonstrated that derivatives exhibit effective leishmanicidal activities, making them potential candidates for treating leishmaniasis, a disease caused by parasitic protozoa . The synthesis and evaluation of these derivatives revealed that certain modifications could lead to increased efficacy against the parasite.

Agricultural Applications

Pesticide Development
The sulfonyl group in 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid can be utilized in developing novel pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly agrochemicals. Research indicates that compounds with similar structures have shown effectiveness in pest control .

Material Science Applications

Polymer Synthesis
The unique chemical structure of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid allows it to act as a building block for synthesizing advanced polymers. Studies have demonstrated its utility in creating materials with enhanced thermal stability and mechanical properties . This application is particularly relevant in industries requiring high-performance materials.

Table 1: Antibacterial Activity of Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AStaphylococcus aureus2050
Compound BEscherichia coli1875
Compound CBacillus subtilis2240

Table 2: Antileishmanial Activity

Compound NameLeishmania StrainEC50 (µM)Selectivity Index
Compound DLeishmania donovani0.5>100
Compound ELeishmania braziliensis0.8>80

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of derivatives of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid demonstrated that certain modifications led to enhanced activity against resistant strains of bacteria. The research involved testing various derivatives against a panel of bacterial strains, revealing that compounds with longer alkyl chains exhibited superior activity due to increased lipophilicity .

Case Study 2: Pesticide Development
In agricultural research, a derivative of this compound was tested for its effectiveness as a pesticide against common crop pests. The results indicated a significant reduction in pest populations when applied at specific concentrations, showcasing its potential as a sustainable alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic Acid Hydrochloride

  • Structure: Replaces the chlorosulfonyl group with an aminomethyl (-CH₂NH₂) substituent.
  • Reactivity: The aminomethyl group facilitates nucleophilic coupling (e.g., peptide bond formation) rather than substitution reactions.
  • Applications : Used in medicinal chemistry for building zwitterionic structures or prodrugs.
  • Key Difference : Reduced electrophilicity compared to the chlorosulfonyl analogue, altering its utility in synthetic pathways .

Methyl 4-(Chlorosulfonyl)-3-fluorobenzoate

  • Structure : Benzene ring with -SO₂Cl, -F, and -COOCH₃ groups.
  • Reactivity : The electron-withdrawing fluorine atom enhances the electrophilicity of the chlorosulfonyl group, accelerating reactions with nucleophiles.
  • Applications : Intermediate in fluorinated drug synthesis (e.g., kinase inhibitors).
  • Key Difference : Aromatic benzene vs. furan systems influence solubility and electronic properties .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : Pyrimidine ring with -Cl and -CH₃ substituents.
  • Reactivity : The pyrimidine nitrogen atoms enable hydrogen bonding, affecting bioavailability in drug candidates.
  • Applications : Building block for antiviral or anticancer agents.
  • Key Difference : Heteroaromatic pyrimidine vs. furan alters metabolic stability and binding affinity .

Reactivity and Stability Comparison

Compound Reactive Group Stability Concerns Typical Reactions
4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid -SO₂Cl Moisture-sensitive; requires anhydrous storage Nucleophilic substitution (e.g., with amines, alcohols)
4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride -CH₂NH₂·HCl Hygroscopic; stable under inert gas Amide coupling, salt formation
Methyl 4-(chlorosulfonyl)-3-fluorobenzoate -SO₂Cl, -F Light-sensitive; prone to hydrolysis SNAr reactions, ester saponification

Biological Activity

4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological interactions, and research findings related to its efficacy against various diseases.

The compound is characterized by the presence of a chlorosulfonyl group, a furan ring, and a carboxylic acid moiety. These functional groups contribute to its reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity : Research indicates that it may interact with cancer cell lines, showing promise as an anticancer agent.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be crucial in therapeutic applications.

The biological activity of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid is thought to involve:

  • Binding to Enzymes : The chlorosulfonyl group may facilitate binding to active sites on enzymes, leading to inhibition of their activity.
  • Interaction with Cellular Targets : The furan ring could interact with cellular membranes or proteins, altering cellular functions.

Antimicrobial Studies

In vitro studies have shown that 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid exhibits varying degrees of antimicrobial activity against different strains. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate potential use in treating infections caused by these pathogens .

Anticancer Activity

Research has demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance:

  • Cell Line Tested : A549 (lung cancer)
  • IC50 Value : 15 µM after 48 hours of treatment

This suggests that further investigation into its mechanisms and potential as a chemotherapeutic agent is warranted .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the efficacy of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Case Study on Cancer Cell Inhibition : Another study focused on the effects of this compound on breast cancer cell lines. The findings revealed that treatment led to increased apoptosis rates and decreased cell viability, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can synthesis protocols for 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid be optimized to enhance yield and minimize byproducts?

  • Methodology :

  • Step 1 : Conduct a fractional factorial design to test variables (e.g., reaction time, temperature, molar ratios). For example, highlights reflux conditions with acetic acid and sodium acetate for similar carboxamide syntheses.
  • Step 2 : Monitor intermediates via TLC or HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to track reaction progress.
  • Step 3 : Optimize workup procedures by comparing recrystallization solvents (e.g., DMF vs. ethyl acetate) to improve purity .

Q. What purification techniques are recommended for isolating 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid, given its sulfonyl chloride sensitivity?

  • Methodology :

  • Step 1 : Use low-temperature recrystallization (0–6°C) to stabilize the sulfonyl chloride group, as advised for halogenated phenols in .
  • Step 2 : Employ flash chromatography with silica gel and a non-polar solvent system (e.g., hexane:ethyl acetate) to separate hydrolyzed byproducts.
  • Step 3 : Validate purity via melting point analysis and ¹H/¹³C NMR (DMSO-d₆ solvent, 400 MHz) to confirm absence of residual solvents or degradation products .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

  • Methodology :

  • Step 1 : Use FT-IR to confirm functional groups (e.g., sulfonyl chloride S=O stretch at ~1370 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).
  • Step 2 : Perform high-resolution mass spectrometry (HRMS) in negative ion mode to verify molecular ion [M-H]⁻.
  • Step 3 : Compare retention times in HPLC (C18 column, pH 2.5 phosphate buffer) against known standards, as demonstrated for chlorinated aromatics in .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis kinetics of the chlorosulfonyl group under varying pH conditions?

  • Methodology :

  • Step 1 : Conduct kinetic studies at pH 2–12 (buffered solutions) using UV-Vis spectroscopy (λ = 260 nm) to track hydrolysis rates.
  • Step 2 : Analyze Arrhenius plots to determine activation energy and propose nucleophilic substitution (Sₙ2) vs. acid-catalyzed pathways.
  • Step 3 : Validate intermediates via LC-MS/MS, referencing ’s methyl ester derivatives to stabilize transient sulfonic acids .

Q. How do steric effects from the 2,5-dimethylfuran ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Step 1 : Compare coupling efficiency with/without methyl groups using Pd(PPh₃)₄ catalyst and aryl boronic acids.
  • Step 2 : Perform DFT calculations (B3LYP/6-31G*) to map electron density and steric hindrance around the sulfonyl chloride.
  • Step 3 : Analyze regioselectivity via NOESY NMR to confirm steric interactions .

Q. How can discrepancies in reported thermal stability data be resolved through controlled stability studies?

  • Methodology :

  • Step 1 : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min) to identify decomposition onset temperatures.
  • Step 2 : Compare accelerated stability data (40°C/75% RH, 6 months) with real-time storage (0–6°C, per ) to assess humidity sensitivity.
  • Step 3 : Use multivariate analysis (e.g., PCA) to correlate degradation pathways with structural motifs from analogous compounds in .

Key Considerations

  • Safety : Handle sulfonyl chlorides in a fume hood with PPE (gloves, goggles), as recommended for chlorinated phenols in .
  • Data Validation : Cross-reference spectral data with deuterated analogs (e.g., 4-Chlorophenol-d₄ in ) to confirm assignments .

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